(5-Aminopyrazin-2-yl)methanol
Overview
Description
(5-Aminopyrazin-2-yl)methanol is an organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It is a derivative of pyrazine, featuring an amino group at the 5-position and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyrazin-2-yl)methanol typically involves the reaction of 5-amino-2-pyrazinecarboxylic acid with reducing agents. One common method is the reduction of the carboxylic acid group to a hydroxymethyl group using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 5-Amino-2-pyrazinecarboxylic acid
Reduction: Derivatives with different functional groups
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
(5-Aminopyrazin-2-yl)methanol has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biology: It is employed in the study of biological pathways and mechanisms.
Industry: The compound finds applications in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Aminopyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-2-pyrazinyl)methanol: A closely related compound with similar functional groups.
2-Aminopyrazine: Lacks the hydroxymethyl group but shares the pyrazine core.
5-Aminopyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-Aminopyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring.
Properties
IUPAC Name |
(5-aminopyrazin-2-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIOTXCIYFFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311142 | |
Record name | 5-Amino-2-pyrazinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-89-7 | |
Record name | 5-Amino-2-pyrazinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72788-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-pyrazinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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